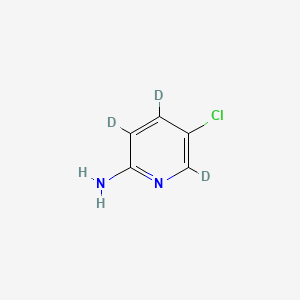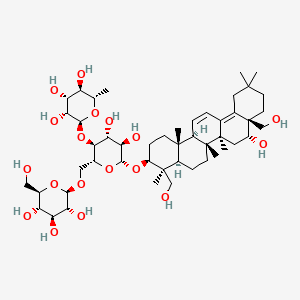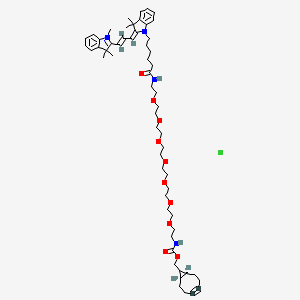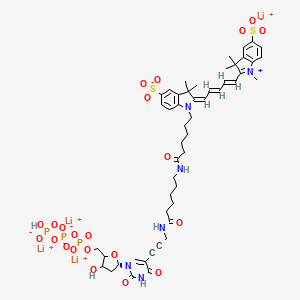
2-Amino-5-chloropyridine-3,4,6-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-chloropyridine-3,4,6-d3 is a deuterated derivative of 2-Amino-5-chloropyridine, where three hydrogen atoms are replaced by deuterium. This compound is often used in research due to its stable isotopic labeling, which helps in tracing and studying various chemical and biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloropyridine-3,4,6-d3 typically involves the deuteration of 2-Amino-5-chloropyridine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium in the presence of a deuterium source and a catalyst .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-chloropyridine-3,4,6-d3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation or reduction, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and their derivatives, which can be further utilized in different chemical and biological studies .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-chloropyridine-3,4,6-d3 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a tracer in reaction mechanisms.
Biology: Employed in the study of metabolic pathways and enzyme kinetics due to its stable isotopic labeling.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of fine chemicals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2-Amino-5-chloropyridine-3,4,6-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms provide a unique advantage in studying these interactions due to their distinct mass and vibrational properties, which can influence reaction kinetics and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chloropyridine: The non-deuterated version, commonly used in similar applications but lacks the isotopic labeling advantage.
2-Amino-3,5-dichloropyridine: Another chlorinated pyridine derivative with different substitution patterns and reactivity.
Uniqueness
2-Amino-5-chloropyridine-3,4,6-d3 is unique due to its deuterium labeling, which provides enhanced stability and distinct analytical properties. This makes it particularly valuable in research applications where tracing and studying specific pathways and reactions are crucial .
Eigenschaften
Molekularformel |
C5H5ClN2 |
|---|---|
Molekulargewicht |
131.58 g/mol |
IUPAC-Name |
5-chloro-3,4,6-trideuteriopyridin-2-amine |
InChI |
InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/i1D,2D,3D |
InChI-Schlüssel |
MAXBVGJEFDMHNV-CBYSEHNBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=NC(=C1Cl)[2H])N)[2H] |
Kanonische SMILES |
C1=CC(=NC=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z,5Z)-3-(1H-benzimidazol-4-ylmethyl)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B15139074.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139077.png)
![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)






![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)


